2E,4E-Nonadienal-8,8,9,9,9-d5
Description
2E,4E-Nonadienal-8,8,9,9,9-d5 is a deuterated isotopologue of 2E,4E-nonadienal, where five hydrogen atoms at positions 8 and 9 are replaced with deuterium. This modification increases its molecular weight by ~5 atomic mass units compared to the non-deuterated form (C₉H₁₄O vs. C₉H₉D₅O; MW ≈ 143.23 vs. 138.21) . Deuterated compounds like this are primarily used as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification of volatile organic compounds (VOCs) in complex matrices such as plant metabolomes or food products .
Properties
Molecular Formula |
C9H9D5O |
|---|---|
Molecular Weight |
143.24 |
Purity |
95% min. |
Synonyms |
2E,4E-nonadienal-8,8,9,9,9-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key differences between 2E,4E-Nonadienal-8,8,9,9,9-d5 and its analogs:
Key Observations:
- Isomerism and Odor: The position and geometry of double bonds significantly influence odor profiles. For example, (E,Z)-2,6-nonadienal contributes to mango aroma , while (E,E)-2,4-nonadienal is associated with "frying oil" notes in dairy off-flavors .
- Functional Groups: The amide derivative (N-Isobutyl-9-hydroxy-2E,4E-nonadienamide) lacks the aldehyde group, rendering it odorless but useful in synthetic chemistry .
Analytical and Metabolic Behavior
- Retention Indices in GC Analysis: Non-deuterated nonadienal isomers exhibit distinct retention indices (RI) depending on their structures. For example, (E,Z)-2,4-nonadienal has an RI of 1,169 on a DB-5 column . The deuterated analog is expected to elute slightly later due to its higher molecular weight, a critical feature for MS-based quantification .
- Metabolic Stability: Deuterium labeling at carbons 8 and 9 enhances metabolic stability, making this compound ideal for tracking degradation pathways of aldehydes in plant systems .
Research Findings and Data Highlights
Role in Plant Volatiles
- In mango pulp, (E,Z)-2,6-nonadienal is upregulated during ripening (12 DAP vs. 0 DAP) and correlates with transcripts involved in terpenoid biosynthesis .
- Deuterated nonadienal could help resolve metabolic fluxes in such systems, as seen in studies linking VOC profiles to gene expression .
Sensory Impact
- Nonadienal isomers contribute to both desirable (e.g., mango) and undesirable (e.g., rancid) aromas. For example, (E,E)-2,4-nonadienal is linked to off-flavors in dairy products .
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